molecular formula C10H8O2 B165439 2,3-Dihydroxynaphthalene CAS No. 92-44-4

2,3-Dihydroxynaphthalene

Cat. No.: B165439
CAS No.: 92-44-4
M. Wt: 160.17 g/mol
InChI Key: JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Description

2,3-Dihydroxynaphthalene, also known as 2,3-Naphthalenediol, is an aromatic dihydroxy compound with the molecular formula C10H8O2. It is characterized by the presence of two hydroxyl groups at the ortho positions on the naphthalene ring. This compound is a polyhydroxy phenol and is slightly soluble in water but more soluble in alcohol and ether .

Mechanism of Action

Target of Action

2,3-Dihydroxynaphthalene (2,3-DHN), also known as Naphthalene-2,3-diol, is a polyhydroxy phenol . It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions It is used in making dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics .

Mode of Action

The mode of action of 2,3-DHN involves its interaction with various chemical reactions. For instance, it reacts with molybdenum (VI) complexes . It also participates in the asymmetric oxidative coupling polymerization using the Cu (I)-bisoxazoline complex as a catalyst . This reaction affords poly (2,3-dihydroxy-1,4-naphthylene), having a continuous 1,1′-bi-2-naphthol main chain structure . Another reaction involves the nitrodisplacement between nitrophthalodinitriles and 2,3-DHN .

Biochemical Pathways

One study highlights the role of 2,3-dhn in the microbial degradation of naphthalene and substituted naphthalenes . In this process, a ring-cleaving dioxygenase, 1,2-dihydroxynaphthalene dioxygenase (12DHNDO), converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid . An enzymatic cis-trans isomerization forms trans-o-hydroxybenzylidene pyruvate, which gets cleaved by a hydratase-aldolase to salicylaldehyde and pyruvate .

Pharmacokinetics

It is known that the compound has a melting point of 161-165 °c .

Result of Action

The result of the action of 2,3-DHN is the production of various compounds through chemical reactions. For instance, it can be used to construct dinaphtho [2,1-b;2′,3′-d]furan-6-ol, via a dehydration reaction in the presence of strong acid . It can also serve as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .

Action Environment

The action environment of 2,3-DHN can influence its action, efficacy, and stability. It is known that the compound should be stored below +30°C .

Biochemical Analysis

Biochemical Properties

2,3-Dihydroxynaphthalene plays a crucial role in biochemical reactions. It has been used as a reagent for the synthesis of aromatic polyamides, crown ethers, W (VI) complexes, and sulfonic acids . The compound interacts with various enzymes and proteins. For instance, it has been reported that this compound can interact with naphthalene-degrading enzymes, including naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, salicylate hydroxylase, and catechol 2,3-oxygenase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a photocatalyst for the oxidation of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to ErbB4, disrupting the ErbB4/KITENIN complex and causing autophagic degradation of KITENIN . It also introduces a new defect energy level for trapping the photogenerated holes, enhancing charge separation and realizing the enhancement of photocurrent signal .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

2,3-Dihydroxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,3-Dihydroxynaphthalene can be compared with other dihydroxynaphthalene isomers:

    1,2-Dihydroxynaphthalene: Similar in structure but with hydroxyl groups at the 1 and 2 positions.

    1,3-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 3 positions.

    1,4-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 4 positions.

    2,6-Dihydroxynaphthalene: Hydroxyl groups at the 2 and 6 positions.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in unique chemical reactions and form specific complexes that other isomers cannot .

Properties

IUPAC Name

naphthalene-2,3-diol
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InChI

InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
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InChI Key

JRNGUTKWMSBIBF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)O
Source PubChem
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID2043903
Record name 2,3-Dihydroxynaphthalene
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Molecular Weight

160.17 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxynaphthalene
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Vapor Pressure

0.00000715 [mmHg]
Record name 2,3-Dihydroxynaphthalene
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CAS No.

92-44-4
Record name 2,3-Dihydroxynaphthalene
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Synthesis routes and methods I

Procedure details

As a demonstrative example, a cocrystal comprising a neutral API is described in this example. Cocrystals of nabumetone (a neutral API) and 2,3-naphthalenediol were prepared as follows. A 4.01 g sample of 2,3-naphthalenediol and 5.7 g of nabumetone were dissolved in 50 mL of nitromethane with heating. A solid was formed as the solution cooled and was allowed to stand overnight. The solid was filtered from the remaining solvent and dried in the air to yield 6.61 g (68%) of nabumetone:2,3-naphthalenediol (1:1) cocrystal.
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Synthesis routes and methods II

Procedure details

bis-phenols such as 2,2-bis(p-hydroxyphenyl)propane and bis-(p-hydroxyphenyl)methane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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